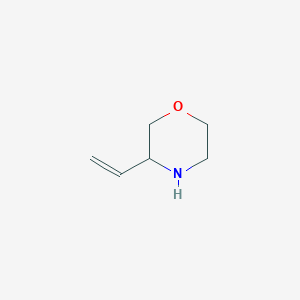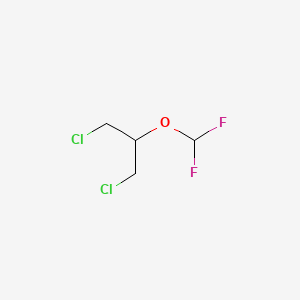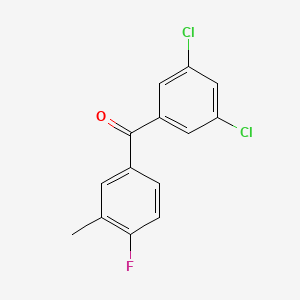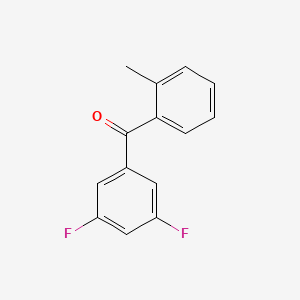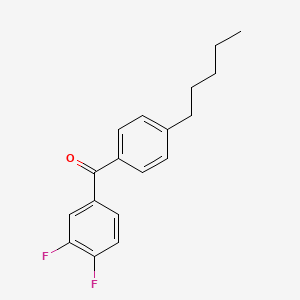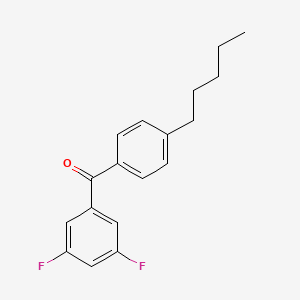
2-Tridecanoyloxazole
Overview
Description
2-Tridecanoyloxazole is a chemical compound with the molecular formula C16H27NO2 and a molecular weight of 265.4 . It has the IUPAC name 1-(1,3-oxazol-2-yl)-1-tridecanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a tridecanoyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .
Scientific Research Applications
Supramolecular and Coordination Chemistry
1,2,3-Triazoles are known for their diverse supramolecular interactions, which have been leveraged in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for complexation with anions through hydrogen and halogen bonding. These interactions have been utilized in anion recognition, catalysis, and photochemistry, demonstrating the versatility of triazoles beyond their initial use in click chemistry (Schulze & Schubert, 2014).
Medicinal Chemistry
Triazoles have shown immense pharmacological potential, with structures readily synthesized through click chemistry. Their applications span across various therapeutic areas, including as COX-1/COX-2 inhibitors, HIV protease inhibitors, and CB1 cannabinoid receptor antagonists. This highlights the significant role of 1,2,3-triazoles in drug discovery and development (Dheer, Singh, & Shankar, 2017).
Drug Discovery and Bioisosteres
In drug discovery, the triazole ring is often used as a bioisostere, mimicking various functional groups to design new active molecules. This application is particularly notable in the development of antimicrobial, antiviral, and antitumor agents, showcasing the triazole ring's capability to enhance biological activity and drug-like properties (Bonandi et al., 2017).
Therapeutic Applications
The broad range of therapeutic applications for triazoles and their derivatives includes antimicrobial, antiviral, antitubercular, anticancer, and antidepressant activities, among others. These compounds are also significant in fields like organocatalysis, agrochemicals, and materials science, indicating their wide-ranging impact across scientific disciplines (Matin et al., 2022).
Novel Derivatives and Patents
Research and patents on triazole derivatives, such as 1H-1,2,3-triazoles, have demonstrated their importance in creating new drugs with diverse biological activities. The continuous development of new synthetic methods and the evaluation of these compounds underscore their ongoing relevance in medicinal chemistry (Ferreira et al., 2013).
Future Directions
While specific future directions for research on 2-Tridecanoyloxazole are not mentioned in the available resources, oxazole compounds in general are of significant interest in medicinal chemistry . Future research may focus on synthesizing new oxazole derivatives and exploring their potential therapeutic applications .
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which 2-Tridecanoyloxazole belongs, are known to interact with various biological targets, but the specific targets for this compound remain to be identified .
Mode of Action
Oxazole derivatives are generally known to interact with their targets through non-covalent interactions, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . .
Biochemical Analysis
Biochemical Properties
2-Tridecanoyloxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxazole derivatives, including this compound, have been shown to bind with biological systems through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives, including this compound, have demonstrated anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular activities . These effects are mediated through the compound’s ability to interact with cellular targets and alter their function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes. For instance, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives, including this compound, can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antibacterial activity. At higher doses, it may cause toxic or adverse effects. Studies have shown that oxazole derivatives, including this compound, can have threshold effects, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, oxazole derivatives have been shown to modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that oxazole derivatives, including this compound, can be actively transported into cells and distributed to specific organelles, where they exert their effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, oxazole derivatives have been shown to localize to the nucleus, mitochondria, or other organelles, where they interact with specific targets and modulate cellular processes .
properties
IUPAC Name |
1-(1,3-oxazol-2-yl)tridecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCDMTJLKMAUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642042 | |
| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898758-51-5 | |
| Record name | 1-(2-Oxazolyl)-1-tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




